3-Ethoxy-2-fluorobenzoic acid
Overview
Description
3-Ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C₉H₉FO₃ It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the third position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-fluorobenzoic acid typically involves the ethylation of 2-fluorobenzoic acid. One common method is the reaction of 2-fluorobenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy substitution would yield 3-methoxy-2-fluorobenzoic acid.
Oxidation: Oxidation of the carboxylic acid group can yield acyl chlorides or anhydrides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Scientific Research Applications
3-Ethoxy-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy and fluorine substituents can affect the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
3-Methoxy-2-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Fluorobenzoic acid: Lacks the ethoxy group, making it less hydrophobic.
3-Ethoxybenzoic acid: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness: 3-Ethoxy-2-fluorobenzoic acid is unique due to the combination of ethoxy and fluorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-ethoxy-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCJEMORPCATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674470 | |
Record name | 3-Ethoxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-71-6 | |
Record name | 3-Ethoxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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